N-(3-piperidylmethyl)hydroxylamine
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Overview
Description
N-(3-piperidylmethyl)hydroxylamine is a compound that features a piperidine ring attached to a hydroxylamine group via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-piperidylmethyl)hydroxylamine typically involves the reaction of 3-piperidylmethyl chloride with hydroxylamine. This reaction is usually carried out in an aqueous medium under basic conditions to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
3-piperidylmethyl chloride+hydroxylamine→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as electrodialysis coupled with hydrolysis reactions to improve efficiency and simplify the operation process .
Chemical Reactions Analysis
Types of Reactions
N-(3-piperidylmethyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Basic conditions and nucleophiles such as alkyl halides are typically employed.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-(3-piperidylmethyl)hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-piperidylmethyl)hydroxylamine involves its interaction with specific molecular targets. For instance, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme, which is essential for DNA synthesis and repair . This inhibition disrupts bacterial proliferation, making it a potential antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N-methylhydroxylamine
- N-ethylhydroxylamine
- N-phenylhydroxylamine
Uniqueness
N-(3-piperidylmethyl)hydroxylamine is unique due to the presence of the piperidine ring, which imparts specific chemical properties and biological activities. Compared to other hydroxylamines, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C6H14N2O |
---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-(piperidin-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c9-8-5-6-2-1-3-7-4-6/h6-9H,1-5H2 |
InChI Key |
RMWKVFBBBYKPQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CNO |
Origin of Product |
United States |
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